![molecular formula C19H18ClFN4O3 B2684806 2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775444-02-4](/img/structure/B2684806.png)
2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
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Description
2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H18ClFN4O3 and its molecular weight is 404.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on structurally related compounds often focuses on their synthesis, characterization, and potential for various biological activities. For example, Rauf et al. (2010) explored the synthesis and urease inhibition of pyrido[1,2-a]pyrimidine derivatives, highlighting methods for preparing compounds with potential biological activities. This work emphasizes the importance of understanding the synthesis pathways and potential enzyme inhibition properties of complex molecules (Rauf et al., 2010).
Structural and Spectral Analysis
The structural and spectral analysis of related compounds, as discussed by Ashraf et al. (2019), provides insight into the molecular configurations and electronic structures of such molecules. Their work on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives includes spectral techniques and computational exploration to understand the molecular properties better (Ashraf et al., 2019).
Biological Applications
The research by Huazheng (2013) on the synthesis of trifluoromethylpyrimidine compounds with herbicidal activities demonstrates the potential agricultural applications of pyrimidine derivatives. This suggests that related compounds could be explored for their utility in herbicide development (Huazheng, 2013).
Molecular Interaction Studies
Studies like the one by Sako et al. (2000) on the synthesis and applications of nitrogen-labeled oxadiazolopyrimidine derivatives for mechanistic investigations provide insights into molecular interactions and the potential generation of reactive species. Such research highlights the use of complex molecules for detailed chemical and biological studies (Sako et al., 2000).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4O3/c1-2-15-22-17(23-28-15)16-14-8-3-4-9-24(14)19(27)25(18(16)26)10-11-12(20)6-5-7-13(11)21/h5-7H,2-4,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEFGXQGCSEGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione |
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